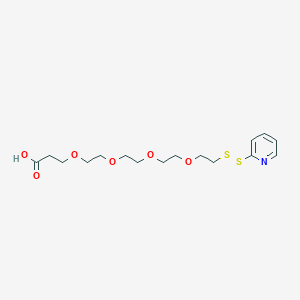

(2-吡啶二硫)-PEG4 酸

描述

“(2-pyridyldithio)-PEG4 acid” is a chemical compound used in bioconjugation reactions and organic synthesis . It is a derivative of polyethylene glycol (PEG), a biocompatible polymer that is widely used . This compound is a cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

“(2-pyridyldithio)-PEG4 acid” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The linker plays a crucial role in the ADC as it connects the antibody to the cytotoxin .Chemical Reactions Analysis

“(2-pyridyldithio)-PEG4 acid” is involved in the formation of antibody-drug conjugates (ADCs). It acts as a linker that connects the antibody to the cytotoxin . The exact chemical reactions involving this compound are not specified in the search results.Physical and Chemical Properties Analysis

“(2-pyridyldithio)-PEG4 acid” has a molecular weight of 391.5 g/mol . It appears as a viscous liquid that is colorless to light yellow . More detailed physical and chemical properties are not available in the search results.科学研究应用

合成和功能化

- (Ishii 等人,2005) 详细介绍了一种合成具有 2-吡啶二硫端基和羧基的明确聚(乙二醇)(PEG)的方法。该化合物是通过化学改性 α-烯丙基-ω-羧基 PEG 制备的。

- (Akiyama 等人,2004) 讨论了含有苯甲醛和 2-吡啶二硫端基的新型异双亲 PEG 的合成,显示出偶联各种配体的潜力。

生物医学和制药应用

- (Berthold 等人,2010) 探讨了使用类似化合物 N-琥珀酰亚胺基-3-(2-吡啶二硫)丙酸酯来修饰聚乙烯亚胺,以改善肽核酸的细胞递送和反义活性。

- (Pu 等人,2010) 报道了一种基于分子刷的细胞探针,其中接枝有致密 PEG 链的红色荧光共轭聚电解质被修饰用于靶向荧光细胞成像。

化学和环境应用

- (Raghu 等人,2013) 利用聚乙二醇作为反应介质合成吡啶甲基-3-羟基-2-氧化吲哚衍生物,突出了 PEG 在催化化学反应中的多功能性。

- (Smith 等人,2005) 描述了使用聚(乙二醇)作为合成 4'-吡啶三联吡啶的良性反应介质,展示了化学合成中一种环保的方法。

纳米技术和材料科学

- (Massoumi 等人,2019) 展示了用于组织工程的纳米纤维支架的开发,其中结合了聚(乙二醇)改性的聚吡咯和聚(ε-己内酯)。

- (Jo 等人,2000) 合成了 PEG 键合的聚(富马酸丙烯酯)并用 GRGD 肽对其进行了改性,为生物医学应用中的先进材料开发做出了贡献。

作用机制

Target of Action

The primary targets of (2-pyridyldithio)-PEG4 acid are proteins and DNA molecules, specifically the amino groups of cysteines and lysines of membrane proteins , and the thiol groups of biomolecules . These targets play crucial roles in various biological processes, including cellular signaling and DNA-protein interactions .

Mode of Action

(2-pyridyldithio)-PEG4 acid, also known as SPDP, is a heterobifunctional crosslinker with amine and sulfhydryl reactivity . It forms amine-to-amine or amine-to-sulfhydryl crosslinks among molecules, producing disulfide-containing linkages . The amine-reactive portion of SPDP is the N-hydroxysuccinimide (NHS) ester, which reacts most commonly in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 . The sulfhydryl-reactive portion of SPDP is the 2-pyridyldithio group, which reacts optimally with sulfhydryls between pH 7 and 8 . The reaction results in displacement of a pyridine-2-thione group .

Biochemical Pathways

The compound affects the DNA mismatch repair (MMR) pathway in Escherichia coli . It enables the crosslinking of MutS, a sensor protein of the MMR pathway, via the protein’s cysteine . This crosslinking is achieved through DNA that harbors a 2′-deoxy-2′-[3-(2-pyridyldithio)propionamide] group as part of a nucleoside at a given position .

Pharmacokinetics

Sulfo-NHS-ester reagents, like Sulfo-LC-SPDP, are water-soluble and can be added directly to aqueous reaction mixtures .

Result of Action

The compound’s action results in the formation of crosslinks between proteins and DNA, which can be cleaved later with reducing agents such as dithiothreitol (DTT) . This crosslinking can affect the performance of DNA-binding proteins . For instance, the MutS-DNA conjugate obtained by thiol-disulfide exchange with (2-pyridyldithio)-PEG4 acid remains functionally active, as the protein is able to change its conformation and DNA conformation .

Action Environment

The action of (2-pyridyldithio)-PEG4 acid is influenced by environmental factors such as pH and the presence of primary amines, thiols, or disulfide reducing reagents . The rate of reaction and degradation by hydrolysis increases with increasing pH . For example, the half-life of the NHS ester is several hours at pH 7 and less than 10 minutes at pH 9 . Reaction buffers must be free of thiols and disulfide reducing agents until quenching or reduction of the 2-pyridyl disulfide is desired .

生化分析

Biochemical Properties

The (2-pyridyldithio)-PEG4 acid is known to interact with various biomolecules. For instance, it has been reported to crosslink with the MutS protein, a sensor protein of DNA mismatch repair (MMR) in Escherichia coli, via the protein’s cysteine . This interaction was realized via DNA that harboured a 2′-deoxy-2′-[3-(2-pyridyldithio)propionamide] group as part of a nucleoside at a given position .

Cellular Effects

It is known that the compound can influence cell function by affecting the performance of DNA-binding proteins .

Molecular Mechanism

At the molecular level, (2-pyridyldithio)-PEG4 acid exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it forms a conjugate with the MutS protein via thiol-disulfide exchange .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in the crosslinking of proteins with DNA, which may have long-term effects on cellular function .

Metabolic Pathways

Given its role in protein-DNA crosslinking, it is likely that it interacts with various enzymes and cofactors .

属性

IUPAC Name |

3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6S2/c18-16(19)4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-25-15-3-1-2-5-17-15/h1-3,5H,4,6-14H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJQJVOLXIGESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

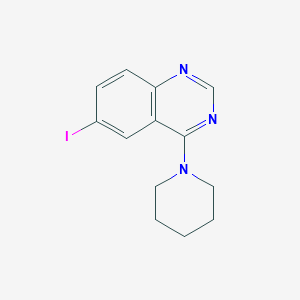

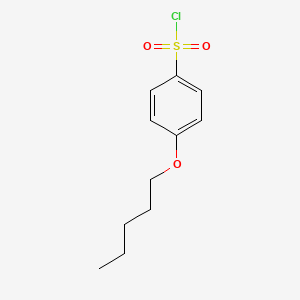

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrazine-2-acetonitrile](/img/structure/B3145695.png)

![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)